Cas no 802539-81-7 (Milciclib)

Milciclib structure
Milciclib structure
商品名:Milciclib
CAS番号:802539-81-7
MF:C25H32N8O
メガワット:460.574584007263
MDL:MFCD17169990
CID:827474

Milciclib 化学的及び物理的性質

名前と識別子

    • PHA-848125
    • Milciclib (PHA-848125)
    • N,1,4,4-tetramethyl-8-[4-(4-methylpiperazin-1-yl)anilino]-5H-pyrazolo[4,3-h]quinazoline-3-carboxamide
    • Milciclib
    • PHA 848125
    • PHA848125
    • MMV676602
    • 4,5-dihydro-N,1,4,4-tetramethyl-8-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-1H-Pyrazolo[4,3-h]quinazoline-3-carboxamide
    • 688000M8S8
    • N,1,4,4-tetramethyl-8-(4-(4-methylpiperazin-1-yl)phenylamino)-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide
    • Milciclib [INN]
    • N,1,4,4-Tetramethyl-8-{[4-(4-Methylpiperazin-1-Yl)phenyl]amino}-4,5-Dihydro-1h-Pyrazolo[4,3-H]quinazoline-3-Carboxamide
    • N,1,4,4-tetr
    • 4,5-Dihydro-N,1,4,4-tetramethyl-8-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide (ACI)
    • PHA-848125AC
    • N,1,4,4-Tetramethyl-8-((4-(4-methylpiperazin-1-yl)phenyl)amino)-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide
    • MDL: MFCD17169990
    • インチ: 1S/C25H32N8O/c1-25(2)14-16-15-27-24(29-20(16)22-19(25)21(23(34)26-3)30-32(22)5)28-17-6-8-18(9-7-17)33-12-10-31(4)11-13-33/h6-9,15H,10-14H2,1-5H3,(H,26,34)(H,27,28,29)
    • InChIKey: RXZMYLDMFYNEIM-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C2=C(C3C(CC2(C)C)=CN=C(NC2C=CC(N4CCN(C)CC4)=CC=2)N=3)N(C)N=1)NC

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 34
  • 回転可能化学結合数: 4
  • 複雑さ: 718
  • トポロジー分子極性表面積: 91.2

じっけんとくせい

  • 密度みつど: 1.33

Milciclib セキュリティ情報

  • シグナルワード:Warning
  • 危害声明: H302
  • 警告文: P280-P305+P351+P338
  • ちょぞうじょうけん:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Milciclib 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
DC Chemicals
DC7231-100 mg
PHA-848125(Milciclib)
802539-81-7 >98%
100mg
$850.0 2022-02-28
ChemScence
CS-0579-100mg
Milciclib
802539-81-7 99.44%
100mg
$1980.0 2022-04-26
Ambeed
A127625-250mg
N,1,4,4-Tetramethyl-8-((4-(4-methylpiperazin-1-yl)phenyl)amino)-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide
802539-81-7 98+%
250mg
$856.0 2025-02-19
Ambeed
A127625-1mg
N,1,4,4-Tetramethyl-8-((4-(4-methylpiperazin-1-yl)phenyl)amino)-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide
802539-81-7 98+%
1mg
$32.0 2025-02-19
Ambeed
A127625-5mg
N,1,4,4-Tetramethyl-8-((4-(4-methylpiperazin-1-yl)phenyl)amino)-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide
802539-81-7 98+%
5mg
$79.0 2025-02-19
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6081-1 mg
Milciclib
802539-81-7 99.73%
1mg
¥525.00 2022-04-26
TRC
P294490-50mg
PHA-848125
802539-81-7
50mg
$1080.00 2023-05-17
MedChemExpress
HY-10424-100mg
Milciclib
802539-81-7 99.90%
100mg
¥9748 2024-05-24
S e l l e c k ZHONG GUO
S2751-10mg
Milciclib
802539-81-7 99.79%
10mg
¥3026.51 2023-12-01
S e l l e c k ZHONG GUO
S2751-50mg
Milciclib
802539-81-7 99.79%
50mg
¥8763.3 2023-12-01

Milciclib 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  6 h, 110 °C; cooled
2.1 Reagents: Isoamyl nitrite ,  Iodine ,  Cuprous iodide ,  Cesium iodide Solvents: 1,2-Dimethoxyethane ;  18 h, 65 °C; cooled
3.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane ,  Water ;  30 h, reflux; cooled
3.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
3.3 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ;  overnight, rt
4.1 Catalysts: Palladium diacetate ,  BINAP Solvents: Dimethylformamide ;  30 min, rt
4.2 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  3 h, 80 °C; 80 °C → rt
リファレンス
Identification of N,1,4,4-Tetramethyl-8-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide (PHA-848125), a Potent, Orally Available Cyclin Dependent Kinase Inhibitor
Brasca, Maria Gabriella; et al, Journal of Medicinal Chemistry, 2009, 52(16), 5152-5163

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  20 h, rt; cooled
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  15 min, rt
2.2 Solvents: Tetrahydrofuran ;  1 h, reflux
2.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
2.4 Solvents: Acetic acid ;  rt; 12 h, rt
3.1 Solvents: Dimethylformamide ;  2 h, 60 °C
4.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  6 h, 110 °C; cooled
5.1 Reagents: Isoamyl nitrite ,  Iodine ,  Cuprous iodide ,  Cesium iodide Solvents: 1,2-Dimethoxyethane ;  18 h, 65 °C; cooled
6.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane ,  Water ;  30 h, reflux; cooled
6.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
6.3 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ;  overnight, rt
7.1 Catalysts: Palladium diacetate ,  BINAP Solvents: Dimethylformamide ;  30 min, rt
7.2 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  3 h, 80 °C; 80 °C → rt
リファレンス
Identification of N,1,4,4-Tetramethyl-8-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide (PHA-848125), a Potent, Orally Available Cyclin Dependent Kinase Inhibitor
Brasca, Maria Gabriella; et al, Journal of Medicinal Chemistry, 2009, 52(16), 5152-5163

ごうせいかいろ 3

はんのうじょうけん
1.1 Catalysts: Palladium diacetate ,  BINAP Solvents: Dimethylformamide ;  30 min, rt
1.2 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  3 h, 80 °C; 80 °C → rt
リファレンス
Identification of N,1,4,4-Tetramethyl-8-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide (PHA-848125), a Potent, Orally Available Cyclin Dependent Kinase Inhibitor
Brasca, Maria Gabriella; et al, Journal of Medicinal Chemistry, 2009, 52(16), 5152-5163

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Isoamyl nitrite ,  Iodine ,  Cuprous iodide ,  Cesium iodide Solvents: 1,2-Dimethoxyethane ;  18 h, 65 °C; cooled
2.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane ,  Water ;  30 h, reflux; cooled
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
2.3 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ;  overnight, rt
3.1 Catalysts: Palladium diacetate ,  BINAP Solvents: Dimethylformamide ;  30 min, rt
3.2 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  3 h, 80 °C; 80 °C → rt
リファレンス
Identification of N,1,4,4-Tetramethyl-8-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide (PHA-848125), a Potent, Orally Available Cyclin Dependent Kinase Inhibitor
Brasca, Maria Gabriella; et al, Journal of Medicinal Chemistry, 2009, 52(16), 5152-5163

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 - 5 °C; 5 °C → 25 °C; 4 h, 25 °C; cooled
1.2 Reagents: Ethyl acetate
1.3 Reagents: Sulfuric acid Solvents: Water ;  cooled
1.4 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Methanol ,  Water ;  rt → 0 °C; 0 °C; 20 h, 4 °C
2.1 Reagents: Potassium hydroxide Solvents: Methanol ;  20 h, rt; cooled
3.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  15 min, rt
3.2 Solvents: Tetrahydrofuran ;  1 h, reflux
3.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
3.4 Solvents: Acetic acid ;  rt; 12 h, rt
4.1 Solvents: Dimethylformamide ;  2 h, 60 °C
5.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  6 h, 110 °C; cooled
6.1 Reagents: Isoamyl nitrite ,  Iodine ,  Cuprous iodide ,  Cesium iodide Solvents: 1,2-Dimethoxyethane ;  18 h, 65 °C; cooled
7.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane ,  Water ;  30 h, reflux; cooled
7.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
7.3 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ;  overnight, rt
8.1 Catalysts: Palladium diacetate ,  BINAP Solvents: Dimethylformamide ;  30 min, rt
8.2 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  3 h, 80 °C; 80 °C → rt
リファレンス
Identification of N,1,4,4-Tetramethyl-8-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide (PHA-848125), a Potent, Orally Available Cyclin Dependent Kinase Inhibitor
Brasca, Maria Gabriella; et al, Journal of Medicinal Chemistry, 2009, 52(16), 5152-5163

ごうせいかいろ 6

はんのうじょうけん
1.1 Solvents: Dimethylformamide ;  2 h, 60 °C
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  6 h, 110 °C; cooled
3.1 Reagents: Isoamyl nitrite ,  Iodine ,  Cuprous iodide ,  Cesium iodide Solvents: 1,2-Dimethoxyethane ;  18 h, 65 °C; cooled
4.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane ,  Water ;  30 h, reflux; cooled
4.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
4.3 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ;  overnight, rt
5.1 Catalysts: Palladium diacetate ,  BINAP Solvents: Dimethylformamide ;  30 min, rt
5.2 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  3 h, 80 °C; 80 °C → rt
リファレンス
Identification of N,1,4,4-Tetramethyl-8-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide (PHA-848125), a Potent, Orally Available Cyclin Dependent Kinase Inhibitor
Brasca, Maria Gabriella; et al, Journal of Medicinal Chemistry, 2009, 52(16), 5152-5163

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Titanium tetrachloride Solvents: Methanol ,  Dichloromethane ;  1 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  cooled
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 - 5 °C; 5 °C → 25 °C; 4 h, 25 °C; cooled
2.2 Reagents: Ethyl acetate
2.3 Reagents: Sulfuric acid Solvents: Water ;  cooled
2.4 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Methanol ,  Water ;  rt → 0 °C; 0 °C; 20 h, 4 °C
3.1 Reagents: Potassium hydroxide Solvents: Methanol ;  20 h, rt; cooled
4.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  15 min, rt
4.2 Solvents: Tetrahydrofuran ;  1 h, reflux
4.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
4.4 Solvents: Acetic acid ;  rt; 12 h, rt
5.1 Solvents: Dimethylformamide ;  2 h, 60 °C
6.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  6 h, 110 °C; cooled
7.1 Reagents: Isoamyl nitrite ,  Iodine ,  Cuprous iodide ,  Cesium iodide Solvents: 1,2-Dimethoxyethane ;  18 h, 65 °C; cooled
8.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane ,  Water ;  30 h, reflux; cooled
8.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
8.3 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ;  overnight, rt
9.1 Catalysts: Palladium diacetate ,  BINAP Solvents: Dimethylformamide ;  30 min, rt
9.2 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  3 h, 80 °C; 80 °C → rt
リファレンス
Identification of N,1,4,4-Tetramethyl-8-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide (PHA-848125), a Potent, Orally Available Cyclin Dependent Kinase Inhibitor
Brasca, Maria Gabriella; et al, Journal of Medicinal Chemistry, 2009, 52(16), 5152-5163

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  15 min, rt
1.2 Solvents: Tetrahydrofuran ;  1 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
1.4 Solvents: Acetic acid ;  rt; 12 h, rt
2.1 Solvents: Dimethylformamide ;  2 h, 60 °C
3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  6 h, 110 °C; cooled
4.1 Reagents: Isoamyl nitrite ,  Iodine ,  Cuprous iodide ,  Cesium iodide Solvents: 1,2-Dimethoxyethane ;  18 h, 65 °C; cooled
5.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane ,  Water ;  30 h, reflux; cooled
5.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
5.3 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ;  overnight, rt
6.1 Catalysts: Palladium diacetate ,  BINAP Solvents: Dimethylformamide ;  30 min, rt
6.2 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  3 h, 80 °C; 80 °C → rt
リファレンス
Identification of N,1,4,4-Tetramethyl-8-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide (PHA-848125), a Potent, Orally Available Cyclin Dependent Kinase Inhibitor
Brasca, Maria Gabriella; et al, Journal of Medicinal Chemistry, 2009, 52(16), 5152-5163

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane ,  Water ;  30 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
1.3 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ;  overnight, rt
2.1 Catalysts: Palladium diacetate ,  BINAP Solvents: Dimethylformamide ;  30 min, rt
2.2 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  3 h, 80 °C; 80 °C → rt
リファレンス
Identification of N,1,4,4-Tetramethyl-8-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide (PHA-848125), a Potent, Orally Available Cyclin Dependent Kinase Inhibitor
Brasca, Maria Gabriella; et al, Journal of Medicinal Chemistry, 2009, 52(16), 5152-5163

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